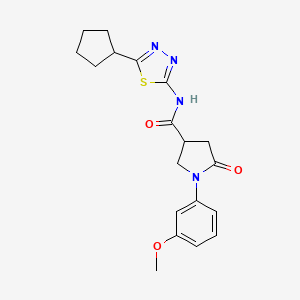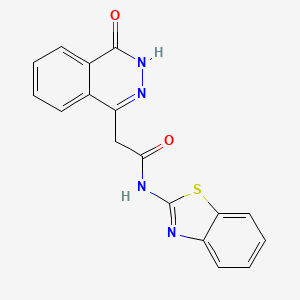
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a methoxyphenyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, often using cyclopentyl halides in the presence of a base.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce carbonyl groups to alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyphenyl group could play crucial roles in binding to these targets, while the pyrrolidine carboxamide moiety may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methoxy group at a different position on the phenyl ring.
Uniqueness
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the cyclopentyl group, in particular, could influence its binding affinity and selectivity for certain biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-26-15-8-4-7-14(10-15)23-11-13(9-16(23)24)17(25)20-19-22-21-18(27-19)12-5-2-3-6-12/h4,7-8,10,12-13H,2-3,5-6,9,11H2,1H3,(H,20,22,25) |
InChI Key |
UCMNFPUZOUYSAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B10995717.png)
![N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B10995721.png)
![Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10995726.png)
![4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B10995730.png)

![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10995742.png)
![methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B10995745.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10995748.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10995756.png)

![4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10995774.png)
![methyl 5-({[(2E)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B10995782.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995793.png)
![[1-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995795.png)
